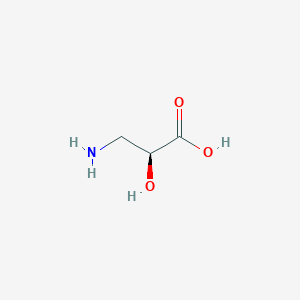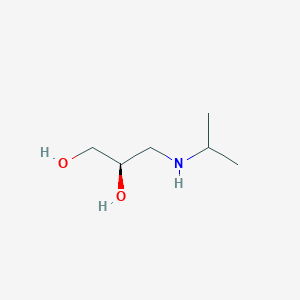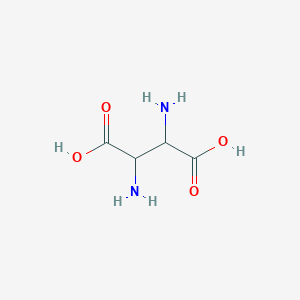
2,3-Diaminosuccinic acid
描述
2,3-Diaminosuccinic acid is an organic compound with the molecular formula C4H8N2O4. It is also known as meso-2,3-diaminosuccinic acid. This compound is characterized by the presence of two amino groups and two carboxyl groups, making it a diamino dicarboxylic acid. It is a crystalline solid that is soluble in water and has a melting point of approximately 304°C .
准备方法
Synthetic Routes and Reaction Conditions: 2,3-Diaminosuccinic acid can be synthesized through various methods. One common synthetic route involves the reaction of maleic anhydride with ammonia, followed by hydrogenation. The reaction conditions typically involve the use of a catalyst such as palladium on carbon and hydrogen gas under pressure .
Industrial Production Methods: In industrial settings, this compound is often produced through the fermentation of specific microorganisms that can convert substrates like glucose into the desired compound. This biotechnological approach is favored for its efficiency and sustainability .
化学反应分析
Types of Reactions: 2,3-Diaminosuccinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo acids.
Reduction: Reduction reactions can convert it into amino alcohols.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products:
Oxidation: Produces oxo acids.
Reduction: Yields amino alcohols.
Substitution: Results in substituted diamino acids.
科学研究应用
2,3-Diaminosuccinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: It serves as a substrate in enzymatic studies, particularly in the study of amino acid metabolism.
Medicine: Research is ongoing into its potential use in drug development, particularly as a precursor for pharmaceuticals.
作用机制
The mechanism of action of 2,3-diaminosuccinic acid involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for enzymes such as D-aspartate oxidase, leading to the production of ammonia and other metabolites. These interactions are crucial for understanding its role in amino acid metabolism and its potential therapeutic applications .
相似化合物的比较
- 2,4-Diaminobutyric acid
- 2,6-Diaminopimelic acid
- Aspartic acid
Comparison: 2,3-Diaminosuccinic acid is unique due to its specific arrangement of amino and carboxyl groups, which confer distinct chemical properties and reactivity. Unlike 2,4-diaminobutyric acid and 2,6-diaminopimelic acid, this compound has a meso form, making it optically inactive. This unique structure allows it to participate in specific biochemical pathways and reactions that are not accessible to its structural analogs .
属性
IUPAC Name |
2,3-diaminobutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,5-6H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNYNCTUBKSHHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
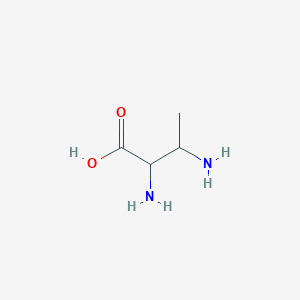


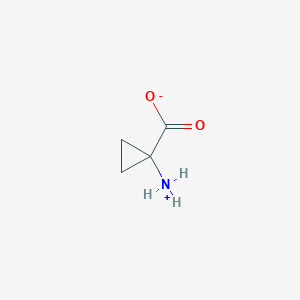


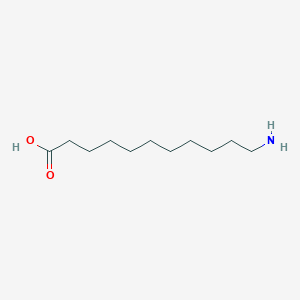
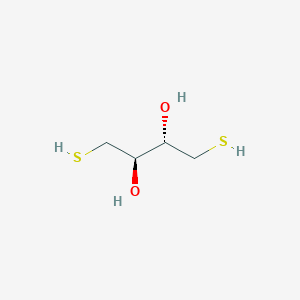
![[1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B556867.png)
